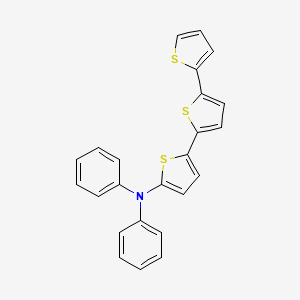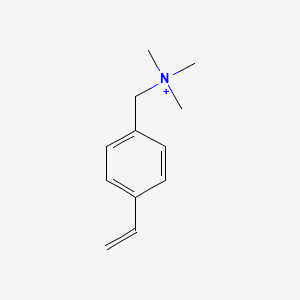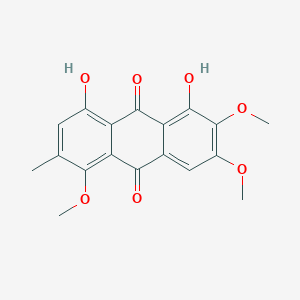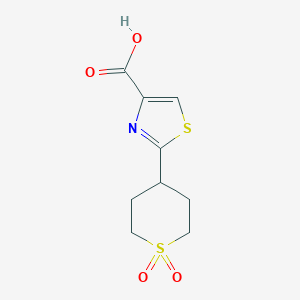![molecular formula C11H11BrN2O2 B13143813 3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)
3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid is a compound belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds These compounds are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities
Vorbereitungsmethoden
The synthesis of 3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This process can be carried out using transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired functionalization.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, the bromine atom in the compound can undergo nucleophilic substitution reactions to form different derivatives. The propanoic acid group can also participate in esterification reactions to form esters. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid has several scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs, particularly for the treatment of infectious diseases like tuberculosis . The compound’s unique structure allows for the design of derivatives with enhanced biological activity and selectivity.
In biology, the compound can be used as a probe to study various biochemical pathways and molecular interactions. Its ability to interact with specific molecular targets makes it valuable for research in drug discovery and development.
In the industrial sector, 3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid can be used as an intermediate in the synthesis of other valuable compounds. Its reactivity and versatility make it a useful building block for the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid can be compared with other similar compounds in the imidazo[1,2-a]pyridine class. Some similar compounds include 6-Bromo-8-methylimidazo[1,2-a]pyridine, 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine, and 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
The uniqueness of 3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid lies in its specific combination of substituents, which confer distinct reactivity and potential applications. Its bromine atom and propanoic acid group make it a versatile compound for various synthetic and research purposes.
Eigenschaften
Molekularformel |
C11H11BrN2O2 |
|---|---|
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
3-(8-bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11BrN2O2/c1-7-4-9(12)11-13-5-8(14(11)6-7)2-3-10(15)16/h4-6H,2-3H2,1H3,(H,15,16) |
InChI-Schlüssel |
MLCSCAQZKYYVTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=CN=C2C(=C1)Br)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)




![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)

![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
